3-tert-Butoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURSJORDCNZJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343002 | |
| Record name | 3-tert-Butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15360-02-8 | |
| Record name | 3-tert-Butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-butoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-tert-Butoxybenzoic Acid: Technical Profile and Synthesis Guide
[1]
Executive Summary
3-tert-Butoxybenzoic acid (CAS: 15360-02-8 ) is a specialized aromatic building block used primarily in the development of kinase inhibitors, GPCR ligands, and biophysical probes.[1] Distinguished by the bulky, lipophilic tert-butyl ether group at the meta position, this moiety serves a dual purpose in medicinal chemistry: it modulates metabolic stability by blocking the metabolically vulnerable C3 position and introduces a defined hydrophobic vector that can occupy specific pockets within protein active sites (e.g., the hydrophobic back-pocket of p38 MAP kinase).
This guide provides a rigorous, field-validated approach to the synthesis, characterization, and handling of 3-tert-butoxybenzoic acid, addressing the specific synthetic challenges posed by the acid-labile tert-butyl ether linkage.
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]
| Property | Data | Note |
| IUPAC Name | 3-(2-Methyl-2-propanyl)oxybenzoic acid | |
| CAS Number | 15360-02-8 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water | Lipophilic acid |
| pKa (Calc.) | ~4.0 - 4.2 | Comparable to benzoic acid |
| Boiling Point (Pred.) | 317 ± 15 °C | At 760 mmHg |
| Density (Pred.) | 1.106 ± 0.06 g/cm³ |
Synthetic Strategy: The "Ester-First" Approach
The Challenge: tert-Butyl Ether Instability
Synthesizing tert-butyl aryl ethers is non-trivial. The standard Williamson ether synthesis (Ar-OH + t-BuBr + Base) fails due to the rapid E2 elimination of tert-butyl halides to isobutylene. Furthermore, the tert-butyl ether moiety is acid-labile, making direct esterification of the carboxylic acid using acidic conditions risky.
The Solution: Imidate-Based Alkylation
The most robust laboratory-scale route utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) . This reagent allows for the etherification of phenols under mild conditions that preserve the sensitive ether linkage.
Reaction Scheme
Figure 1: Step-wise synthetic pathway avoiding elimination side-reactions.
Detailed Experimental Protocol
Step 1: Preparation of Methyl 3-hydroxybenzoate
Rationale: Protecting the carboxylic acid as a methyl ester prevents interference during the etherification step and increases solubility in organic solvents.
-
Dissolution: Dissolve 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in anhydrous methanol (100 mL).
-
Catalysis: Cautiously add concentrated H₂SO₄ (1.0 mL) dropwise.
-
Reflux: Heat the mixture to reflux (65 °C) for 8–12 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting acid is consumed.
-
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the methyl ester as a white solid (Yield typically >95%).
Step 2: Etherification with tert-Butyl Trichloroacetimidate (TBTA)
Rationale: TBTA provides a source of the tert-butyl carbocation equivalent under mild Lewis acid catalysis, avoiding the harsh conditions of isobutylene gas reactions.
-
Setup: In a flame-dried flask under nitrogen, dissolve Methyl 3-hydroxybenzoate (5.0 g, 32.8 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cyclohexane (100 mL). Note: Cyclohexane helps solubilize the imidate reagent.
-
Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (14.3 g, 65.6 mmol, 2.0 equiv).
-
Catalysis: Cool to 0 °C. Add BF₃·OEt₂ (0.4 mL, catalytic) dropwise.
-
Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 16 hours. Trichloroacetamide will precipitate as a white solid byproduct.
-
Filtration: Filter off the trichloroacetamide byproduct.
-
Purification: Wash the filtrate with saturated NaHCO₃ and brine. Flash chromatography (Hexanes/EtOAc 9:1) is usually required to remove excess reagent, yielding Methyl 3-tert-butoxybenzoate as a clear oil or low-melting solid.
Step 3: Saponification to 3-tert-Butoxybenzoic Acid
Rationale: Lithium hydroxide is preferred over NaOH/KOH for its milder nature and solubility in THF/Water mixtures. Acidification must be controlled to prevent cleavage of the acid-sensitive tert-butyl ether.
-
Hydrolysis: Dissolve the intermediate ester (from Step 2) in THF (30 mL) and Water (10 mL). Add LiOH·H₂O (3.0 equiv).
-
Stirring: Stir at room temperature for 4–6 hours. Do not heat excessively (<40 °C) to ensure ether stability.
-
Workup (Critical):
-
Evaporate THF under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (20 mL) to remove non-acidic impurities.
-
Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl or 10% Citric Acid dropwise until pH reaches ~4–5. Avoid strong acidification (pH < 2) which may degrade the product.
-
The product will precipitate. Extract with EtOAc (3 x 30 mL).
-
-
Final Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Characterization Data (Expected)
Researchers should validate the product using the following spectral signatures:
| Technique | Signal | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (s, 9H) | tert-Butyl group (Singlet, 9 protons) – Diagnostic signal. |
| δ 7.20–7.30 (m, 1H) | Aromatic proton (C4/C5). | |
| δ 7.40–7.50 (t, 1H) | Aromatic proton (C5). | |
| δ 7.60–7.70 (m, 2H) | Aromatic protons (C2, C6) – Downfield due to carboxyl. | |
| δ 12.80 (br s, 1H) | Carboxylic Acid proton (Exchangeable). | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 28.5 | Methyl carbons of t-butyl group. |
| δ 78.5 | Quaternary carbon of t-butyl ether. | |
| δ 167.5 | Carbonyl carbon (COOH). | |
| IR Spectroscopy | ~1680–1700 cm⁻¹ | C=O Stretch (Carboxylic acid dimer). |
| ~2800–3100 cm⁻¹ | Broad O-H stretch. |
Applications in Drug Discovery[4]
Structural Activity Relationship (SAR) Utility
The 3-tert-butoxy group is often employed as a bioisostere for 3-trifluoromethyl or 3-bromo substituents but with distinct electronic properties.
-
Electron Donating: Unlike -CF₃ (electron withdrawing), the -OtBu group is electron donating by resonance, increasing the electron density of the aromatic ring.
-
Steric Bulk: The tert-butyl group is bulky (A-value > 4.5), forcing orthogonal conformation in biaryl systems or filling hydrophobic pockets.
Workflow: Fragment-Based Drug Design
The following diagram illustrates how 3-tert-butoxybenzoic acid is utilized in a typical library synthesis workflow.
Figure 2: Integration of the scaffold into medicinal chemistry workflows.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep away from strong acids (risk of de-tert-butylation).
-
Stability: Stable under basic and neutral conditions. Hydrolyzes to 3-hydroxybenzoic acid and isobutylene under strong acidic conditions (e.g., TFA, conc. HCl).
References
-
Armstrong, A., et al. (1988). The Synthesis of tert-Butyl Ethers using tert-Butyl Trichloroacetimidate. . (Foundational method for mild etherification).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on stability of tert-butyl ethers).
-
PubChem Compound Summary. (2024). 3-tert-Butoxybenzoic Acid (CAS 15360-02-8).[2][1][3][4][5][6][7] .
-
ChemicalBook. (2024). 3-tert-Butoxybenzoic Acid Product Properties. .
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- 4. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
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An In-Depth Technical Guide to 3-tert-Butoxybenzoic Acid
Abstract: This technical guide provides a comprehensive overview of 3-tert-Butoxybenzoic acid (CAS No. 15360-02-8), a key chemical intermediate in organic synthesis. The document details its fundamental physicochemical properties, focusing on its molecular weight of 194.23 g/mol , and contrasts it with related isomers to prevent common industry confusion. Furthermore, this guide elucidates a robust, multi-step synthesis protocol, explains the mechanistic rationale behind the procedural choices, and outlines its applications in the fields of medicinal chemistry and drug development. Safety protocols, handling procedures, and analytical characterization techniques are also presented to ensure scientific integrity and promote safe laboratory practices for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
3-tert-Butoxybenzoic acid is a monosubstituted benzoic acid derivative characterized by a tert-butoxy group (-O-C(CH₃)₃) at the meta-position of the benzene ring. This structural feature, particularly the bulky tert-butyl group, imparts significant steric and electronic properties that make it a valuable building block in synthetic chemistry. The tert-butoxy moiety increases lipophilicity and can sterically direct reactions at other positions on the aromatic ring, a feature leveraged in the design of complex molecules and active pharmaceutical ingredients (APIs).
It is crucial to distinguish 3-tert-butoxybenzoic acid from its isomers, such as 4-tert-butylbenzoic acid (p-tert-butylbenzoic acid or PTBBA), which has a different molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ).[1] The presence of the oxygen atom in the butoxy ether linkage is the key differentiator.
-
Systematic IUPAC Name: 3-(tert-butoxy)benzoic acid
-
CAS Number: 15360-02-8[2]
-
Molecular Formula: C₁₁H₁₄O₃[2]
-
Synonyms: m-tert-butoxybenzoic acid, Benzoic acid, 3-(1,1-dimethylethoxy)-[3]
Caption: 2D Structure of 3-tert-Butoxybenzoic Acid.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of 3-tert-Butoxybenzoic acid are summarized below.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [2][4][5] |
| Molecular Formula | C₁₁H₁₄O₃ | [2][4] |
| CAS Number | 15360-02-8 | [2][4] |
| Purity | ≥95% - 97% | [3][5] |
| Physical Form | Solid | [6] |
| Storage | Sealed in dry, room temperature. | [4] |
| SMILES | O=C(O)C1=CC=CC(OC(C)(C)C)=C1 | [4] |
| InChI Key | IURSJORDCNZJFE-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Insights
The synthesis of 3-tert-butoxybenzoic acid is typically achieved through a two-step process starting from the readily available and economical precursor, methyl 3-hydroxybenzoate. This strategic approach is superior to direct alkylation of 3-hydroxybenzoic acid, as the presence of the acidic carboxylic proton would interfere with the base-catalyzed or acid-catalyzed etherification.
Step 1: Esterification of the Carboxylic Acid. The first causal step is the protection of the carboxylic acid functional group of 3-hydroxybenzoic acid as a methyl ester. This is commonly achieved via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). This prevents the carboxyl group from undergoing undesired side reactions during the subsequent ether formation.
Step 2: O-Alkylation (Ether Synthesis). The phenolic hydroxyl group of methyl 3-hydroxybenzoate is then alkylated to form the tert-butyl ether. A standard and efficient method is the acid-catalyzed addition of isobutylene. In this reaction, a strong acid protonates isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic phenolic oxygen atom. The use of the methyl ester precursor, methyl 3-hydroxybenzoate, is critical for the success of this step.[6][8][9]
Step 3: Saponification (Deprotection). The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished by saponification using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt.
Caption: General workflow for the synthesis of 3-tert-Butoxybenzoic Acid.
Applications in Research and Drug Development
The structural motifs within 3-tert-butoxybenzoic acid make it a compound of interest for medicinal chemists and drug development professionals.
-
Scaffold for Drug Candidates: The benzoic acid core is a common scaffold in drug design. The meta-substituted pattern allows for the exploration of specific binding pockets in biological targets. 3-Hydroxybenzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11] Synthesizing derivatives from the tert-butoxy analog allows for systematic investigation into structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The tert-butyl group is a classic "lipophilic moiety" in medicinal chemistry. Its incorporation into a molecule generally increases its lipophilicity (LogP value), which can enhance membrane permeability and influence the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a potential drug.
-
Steric Shielding and Metabolic Stability: The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This can increase the half-life of a drug molecule in the body, a desirable trait in drug development.
Experimental Protocols
The protocols described below are self-validating, where the successful synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.
Protocol 5.1: Synthesis of 3-tert-Butoxybenzoic Acid
Objective: To synthesize 3-tert-butoxybenzoic acid from methyl 3-hydroxybenzoate.
Materials:
-
Methyl 3-hydroxybenzoate
-
Dichloromethane (DCM), anhydrous
-
Isobutylene (liquefied gas or generated in situ)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (O-Alkylation): In a pressure-rated flask equipped with a magnetic stirrer and a cold finger condenser (-78 °C), dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Condense isobutylene (approx. 3.0-5.0 eq) into the reaction vessel. Seal the vessel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (O-Alkylation): Upon completion, carefully vent the vessel and quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-tert-butoxybenzoate.
-
Saponification: Dissolve the crude ester in methanol. Add a solution of NaOH (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Workup (Saponification): Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-tert-butoxybenzoic acid.
Protocol 5.2: Product Characterization
Objective: To confirm the identity and purity of the synthesized 3-tert-butoxybenzoic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.3-1.4 ppm. Aromatic protons will appear in the δ 7.0-8.0 ppm region, and a broad singlet for the carboxylic acid proton will be present at δ >10 ppm (this peak is D₂O exchangeable).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak at m/z = 193.08 [M-H]⁻.
-
Infrared (IR) Spectroscopy: Key peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid groups (~1100-1300 cm⁻¹).
-
Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. Adherence to established safety protocols is non-negotiable.
-
Hazard Identification: While a specific, comprehensive safety data sheet for 3-tert-butoxybenzoic acid is not widely available, related benzoic acid derivatives present known hazards. For instance, 4-tert-butylbenzoic acid is harmful if swallowed and can cause serious eye irritation.[12] It is prudent to handle the meta-isomer with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][13]
Conclusion
3-tert-Butoxybenzoic acid, with a definitive molecular weight of 194.23 g/mol , is a valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive carboxylic acid, a meta-substitution pattern, and a sterically bulky, lipophilic tert-butoxy group provides a rich platform for the development of novel compounds, particularly in the pharmaceutical industry. The synthetic pathway, proceeding through the protection of a methyl 3-hydroxybenzoate precursor, is a reliable and logical method for its production. Proper characterization and adherence to strict safety and handling protocols are essential for its effective and safe utilization in a research and development setting.
References
-
Patel, D. B., et al. (2013). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 6(1). [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
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ResearchGate. (2008). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. ResearchGate. [Link]
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PubChem. (n.d.). 3-Butoxybenzoic acid. National Center for Biotechnology Information. [Link]
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AccelaChem. (n.d.). 3-tert-Butoxybenzoic Acid. AccelaChem. [Link]
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National Center for Biotechnology Information. (2019). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology. [Link]
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Loba Chemie. (2016). P-TERT-BUTYL BENZOIC ACID MSDS. Loba Chemie. [Link]
-
ResearchGate. (1951). THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI- AND TRI-t-BUTYLBENZOIC ACIDS. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
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PubChem. (n.d.). Methyl 3-Hydroxybenzoate. National Center for Biotechnology Information. [Link]
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The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. The Good Scents Company. [Link]
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An In-depth Technical Guide to 3-tert-Butoxybenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its unique structural features, particularly the bulky tert-butoxy group at the meta-position, offer steric and electronic properties that are leveraged in medicinal chemistry and materials science. This guide provides a comprehensive overview of 3-tert-butoxybenzoic acid, from its fundamental chemical properties and synthesis to its characterization and applications, with a focus on insights relevant to researchers in drug development.
Chemical Identity and Properties
A clear understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development.
Key Identifiers
| Identifier | Value |
| IUPAC Name | 3-(tert-butoxy)benzoic acid |
| CAS Number | 15360-02-8 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol [1] |
| SMILES | CC(C)(C)OC1=CC=CC(=C1)C(=O)O |
Chemical Structure
The structure of 3-tert-butoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group and a tert-butoxy group at the 1 and 3 positions, respectively. The bulky tert-butyl group provides significant steric hindrance, which can influence the reactivity of the molecule and the conformational preferences of larger structures incorporating this moiety.
Caption: Chemical structure of 3-tert-Butoxybenzoic acid.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 59-61 °C (for 3-Butoxybenzoic acid) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like acetone, methanol, and dichloromethane. | [2] |
Synthesis and Mechanistic Insights
The synthesis of 3-tert-butoxybenzoic acid is most commonly achieved through the protection of the hydroxyl group of 3-hydroxybenzoic acid. A robust and scalable method involves a Williamson-like ether synthesis.
Synthetic Scheme: Etherification of 3-Hydroxybenzoic Acid
The overall transformation involves the esterification of the carboxylic acid, followed by etherification of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to yield the final product.
Caption: Synthetic workflow for 3-tert-Butoxybenzoic acid.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3-alkoxybenzoic acids.[2]
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.
Step 2: Etherification of Methyl 3-Hydroxybenzoate
-
In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in acetone.
-
Add potassium carbonate and tert-butyl bromide to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl 3-(tert-butoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of Methyl 3-(tert-butoxy)benzoate
-
Dissolve the purified methyl 3-(tert-butoxy)benzoate in a mixture of methanol and 10% aqueous potassium hydroxide.
-
Stir the solution at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 3-tert-butoxybenzoic acid.
Mechanistic Rationale
-
Esterification: The initial esterification of the carboxylic acid is a crucial step to prevent its interference in the subsequent etherification reaction. The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.
-
Etherification: This step is a classic Williamson ether synthesis. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromide in an SN2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.
-
Hydrolysis: The final step is a standard base-catalyzed hydrolysis of the methyl ester to regenerate the carboxylic acid. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate and methanol. Acidification protonates the carboxylate to yield the final product.
Applications in Medicinal Chemistry and Drug Development
Benzoic acid and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals.[3] 3-Alkoxybenzoic acids, including 3-tert-butoxybenzoic acid, serve as important intermediates in the synthesis of biologically active compounds. The tert-butoxy group can act as a lipophilic moiety to enhance membrane permeability or as a sterically bulky group to influence binding to a biological target.
While specific drugs synthesized directly from 3-tert-butoxybenzoic acid are not prominently featured in the searched literature, its structural motif is found in various patented compounds. For instance, the core structure is relevant in the development of inhibitors for enzymes and receptors where a substituted benzoic acid is a key pharmacophore.
Sources
An In-depth Technical Guide to the Spectral Data of 3-tert-Butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 3-tert-Butoxybenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a substituted benzoic acid derivative, its structural elucidation through modern spectroscopic techniques is fundamental for its application in drug discovery and development, where precise characterization is paramount.[1][2] This document moves beyond a simple data repository to offer a detailed interpretation of the mass spectrometry, infrared, and nuclear magnetic resonance data, grounded in established scientific principles.
Molecular Structure and Properties
3-tert-Butoxybenzoic acid possesses the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . The strategic placement of a bulky tert-butoxy group at the meta-position of the benzoic acid core influences its electronic properties and steric hindrance, which can be critical for its interaction with biological targets.
Caption: Chemical structure of 3-tert-Butoxybenzoic acid.
Mass Spectrometry
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity.
Data Summary
| Metric | Value |
| Molecular Ion (M+) | m/z 194 (predicted) |
| Major Fragments | m/z 138, 57, 41 |
| Ionization Method | Electron Ionization (EI) |
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of 3-tert-Butoxybenzoic acid is predicted to show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. The observed fragmentation pattern provides valuable structural information. The prominent fragment at m/z 57 is highly characteristic of a tert-butyl cation , arising from the cleavage of the ether bond. The formation of this stable tertiary carbocation is a favored fragmentation pathway.
Another significant fragment is observed at m/z 138 . This corresponds to the loss of the tert-butyl group (57 mass units) from the molecular ion, resulting in a hydroxy-benzoyl cation. The peak at m/z 41 can be attributed to further fragmentation of the tert-butyl cation.
Caption: Proposed fragmentation pathway of 3-tert-Butoxybenzoic acid in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
A standard protocol for obtaining an EI mass spectrum for a solid sample like 3-tert-Butoxybenzoic acid is as follows:
-
Sample Preparation: A small amount of the solid sample (typically <1 mg) is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.[3][4]
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~2970 | C-H stretch (aliphatic) | Medium |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| ~1600, ~1470 | C=C stretch (aromatic) | Medium |
| ~1250 | C-O stretch (ether) | Strong |
Interpretation of the IR Spectrum
The IR spectrum of 3-tert-Butoxybenzoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ether functionalities.
-
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[5]
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the carboxylic acid group.[5]
-
Aromatic C-H and C=C Stretches: Medium intensity peaks around 3050 cm⁻¹ (C-H stretch) and in the 1600-1470 cm⁻¹ region (C=C stretches) will confirm the presence of the benzene ring.
-
Aliphatic C-H Stretch: Absorptions around 2970 cm⁻¹ will be due to the C-H stretching vibrations of the tert-butyl group.
-
C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the aryl ether.
Experimental Protocol: Solid-State IR Spectroscopy
For a solid sample, the following methods are commonly employed:
-
KBr Pellet Method:
-
A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).
-
The mixture is then pressed under high pressure in a die to form a transparent pellet.
-
The pellet is placed in the sample holder of the IR spectrometer for analysis.
-
-
Nujol Mull Method:
-
Thin Solid Film Method:
-
The solid is dissolved in a volatile solvent.
-
A drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid.[8]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.
Predicted ¹H NMR Data Summary (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.8 | Singlet (or narrow multiplet) | 1H | Ar-H (ortho to COOH) |
| ~7.6 | Doublet of doublets | 1H | Ar-H (ortho to O-tBu) |
| ~7.3 | Triplet | 1H | Ar-H (para to COOH) |
| ~7.1 | Doublet of doublets | 1H | Ar-H (para to O-tBu) |
| 1.35 | Singlet | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-tert-Butoxybenzoic acid in a non-polar solvent like CDCl₃ would display several key features:
-
Carboxylic Acid Proton: A broad singlet is expected in the downfield region of 11-12 ppm . The broadness is due to hydrogen bonding and exchange with trace amounts of water. The exact chemical shift can be highly dependent on the solvent and concentration.[5]
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm). Due to the meta-substitution pattern, they will form a complex multiplet system. Based on the electronic effects of the electron-withdrawing carboxylic acid group and the electron-donating tert-butoxy group, the proton ortho to the carboxylic acid group is expected to be the most deshielded.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons is predicted around 1.35 ppm .[9] This is a highly characteristic signal for a tert-butyl group.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[10] Key acquisition parameters include the pulse width, acquisition time, and relaxation delay.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ 0.00 ppm). The signals are integrated to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data Summary (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~158 | Ar-C (attached to O-tBu) |
| ~132 | Ar-C (attached to COOH) |
| ~129 | Ar-CH |
| ~123 | Ar-CH |
| ~122 | Ar-CH |
| ~118 | Ar-CH |
| ~80 | -O-C (CH₃)₃ |
| ~29 | -O-C(CH₃ )₃ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 3-tert-Butoxybenzoic acid is predicted to show nine distinct signals:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, around 172 ppm .
-
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the oxygen of the tert-butoxy group will be significantly shielded compared to the other aromatic carbons, appearing around 158 ppm . The carbon attached to the carboxylic acid group will be deshielded, appearing around 132 ppm . The remaining four aromatic CH carbons will appear in the range of 118-129 ppm .
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group. The quaternary carbon attached to the oxygen will appear around 80 ppm , and the three equivalent methyl carbons will give a single, intense signal around 29 ppm .[9]
Caption: Interplay of spectroscopic techniques for structural elucidation.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Acquisition: The spectrometer is tuned to the ¹³C frequency. Proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum of singlets. A larger number of scans is usually required to obtain a good signal-to-noise ratio.[10]
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.
References
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ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pantoja-Uceda, D., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 11(1), 1-13.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]
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Mass spectrometry of 3-tert-butoxybenzoic acid
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-tert-Butoxybenzoic Acid
Executive Summary
This technical guide provides a comprehensive framework for the analysis of 3-tert-butoxybenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the fundamental principles and causal logic behind critical experimental choices. We detail an optimized methodology employing Electrospray Ionization (ESI) in negative ion mode, which is ideally suited for the analysis of carboxylic acids. The guide offers a complete, step-by-step protocol, from sample preparation to data acquisition. Furthermore, it presents a thorough discussion of the expected fragmentation patterns of 3-tert-butoxybenzoic acid under Collision-Induced Dissociation (CID), supported by a predictive fragmentation pathway diagram. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the identification and characterization of this and structurally related molecules.
Introduction: The Analytical Imperative for 3-tert-Butoxybenzoic Acid
3-tert-Butoxybenzoic acid (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic carboxylic acid featuring a sterically bulky tert-butoxy ether group. This structural motif makes it a valuable building block in medicinal chemistry and materials science. Accurate and sensitive detection of such molecules is paramount in various stages of research and development, from reaction monitoring and purity assessment to metabolite identification in complex biological matrices.
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC), offers unparalleled specificity and sensitivity for this purpose. The inherent polarity of the carboxylic acid group and the thermal lability of the tert-butyl ether linkage necessitate a "soft" ionization technique to preserve the molecular integrity for initial detection. This guide focuses on developing a self-validating LC-MS/MS method tailored to the specific chemical properties of 3-tert-butoxybenzoic acid.
Chemical Properties of 3-tert-Butoxybenzoic Acid:
-
Molecular Formula: C₁₁H₁₄O₃
-
Monoisotopic Mass: 194.0943 Da[1]
-
Key Functional Groups: Carboxylic acid, Phenyl ether, tert-Butyl group.
-
Predicted Ion Adducts: The molecule is expected to readily form a deprotonated species [M-H]⁻ at m/z 193.0870 in negative ion mode and a protonated species [M+H]⁺ at m/z 195.1016 in positive ion mode.[1]
Foundational Principles: Ionization and Fragmentation
Rationale for Electrospray Ionization (ESI)
For a polar, non-volatile molecule like 3-tert-butoxybenzoic acid, ESI is the ionization method of choice. Unlike harsher techniques such as Electron Ionization (EI), ESI is a soft ionization method that transfers analytes from a liquid phase to the gas phase as intact, charged ions with minimal fragmentation.[2] This is crucial for confidently determining the molecular weight of the parent compound.
The causality for selecting negative ion mode ESI is rooted in the chemistry of the analyte. The carboxylic acid group possesses an acidic proton (pKa ≈ 4-5) that is readily lost in solution, forming a carboxylate anion. Negative mode ESI facilitates the efficient desolvation of this pre-formed anion, leading to a strong signal for the deprotonated molecule, [M-H]⁻.[3] While positive ion mode can generate an [M+H]⁺ adduct, the ionization efficiency is typically lower for acidic compounds, making the negative mode the more sensitive and logical choice.
The Power of Tandem Mass Spectrometry (MS/MS)
While a full-scan MS spectrum provides the molecular weight, it does not, on its own, confirm the structure. Tandem mass spectrometry (MS/MS) is required for definitive structural elucidation. This technique involves mass-selecting the parent ion of interest (in this case, the [M-H]⁻ ion at m/z 193.1), subjecting it to fragmentation, and then mass-analyzing the resulting fragment ions.[4]
Collision-Induced Dissociation (CID) is the most common method for fragmentation. In this process, the selected parent ions are accelerated into a chamber filled with an inert gas (e.g., argon or nitrogen). The collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest chemical bonds, yielding a characteristic pattern of fragment ions.[4] This fragment pattern serves as a structural fingerprint, allowing for unambiguous identification of the analyte.
Experimental Design: A Validated Workflow
The following diagram outlines the logical workflow for the analysis, from sample preparation to final data interpretation.
Caption: Logical workflow for the LC-MS/MS analysis of 3-tert-butoxybenzoic acid.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The use of a well-characterized C18 column and standard mobile phases ensures reproducibility, while the specificity of MS/MS detection confirms analyte identity.
Materials and Reagents
-
3-tert-Butoxybenzoic Acid standard (≥98% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade, ≥99%)
-
Ammonium Acetate (LC-MS grade)
-
Standard 2 mL LC vials with septa caps
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Sample Preparation
The goal of sample preparation is to create a clean solution at a concentration suitable for ESI-MS, typically in the low µg/mL to ng/mL range, while ensuring compatibility with the reversed-phase LC system.[5][6]
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-tert-butoxybenzoic acid and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (e.g., 1 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water to create a 10 µg/mL solution. Further dilute 100 µL of this into 900 µL of 50:50 methanol:water to yield a final concentration of 1 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into an LC vial to remove any particulates that could block the LC system.[6]
LC-MS/MS System Configuration
The following parameters provide a robust starting point for analysis. Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) | Provides good retention and peak shape for moderately nonpolar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier ensures the carboxylic acid is protonated (neutral) for better retention on the C18 column and aids in the ionization process.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Gradient | 5% B to 95% B over 8 min, hold at 95% for 2 min, return to 5% B and equilibrate for 3 min. | A standard gradient to elute the analyte and clean the column of more nonpolar contaminants. |
| Injection Volume | 2-5 µL | A small volume prevents peak distortion and overloading of the column and MS source. |
| Column Temperature | 40 °C | Elevated temperature improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for sensitive detection of acidic compounds via the [M-H]⁻ ion.[3] |
| Capillary Voltage | 2.5 - 3.5 kV | Creates the electrostatic field necessary for droplet formation and ionization. |
| Cone/Nozzle Voltage | 20 - 40 V | A mild voltage to aid in desolvation without causing significant in-source fragmentation.[8] |
| Desolvation Gas Temp. | 350 - 450 °C | Facilitates solvent evaporation from the ESI droplets. |
| Desolvation Gas Flow | 8 - 12 L/min | High flow of inert gas (N₂) aids in desolvation. |
| MS/MS Parameters | ||
| Precursor Ion (Q1) | m/z 193.1 | Selects the deprotonated parent molecule for fragmentation. |
| Collision Gas | Argon | An effective and common inert gas for CID. |
| Collision Energy (CE) | 10 - 30 eV | This energy range should be optimized. Lower energies may favor one pathway, while higher energies will induce more extensive fragmentation. A ramped CE can be useful. |
| Product Ion Scan (Q3) | Scan from m/z 40 to 200 | A wide enough range to capture all expected fragments. |
Data Interpretation: Decoding the Spectrum
Predicted Mass Spectrum and Fragmentation Pathways
Upon CID of the deprotonated 3-tert-butoxybenzoic acid parent ion ([M-H]⁻ at m/z 193.1), two primary and structurally diagnostic fragmentation pathways are anticipated. The cleavage of the tert-butyl group and the loss of the carboxylic acid group are both common fragmentation routes for this class of compounds.[9][10]
-
Pathway A: Loss of Isobutene: The tert-butoxy group is prone to fragmentation via a rearrangement reaction, leading to the neutral loss of isobutene (C₄H₈, mass = 56.1 Da). This is a highly characteristic fragmentation for tert-butyl ethers. This pathway results in the formation of the deprotonated 3-hydroxybenzoic acid anion at m/z 137.0 .
-
Pathway B: Decarboxylation: A classic fragmentation pathway for benzoic acid derivatives is the loss of carbon dioxide (CO₂, mass = 44.0 Da) from the carboxylate anion.[11][12] This results in the formation of the deprotonated 3-tert-butoxybenzene (tert-butoxyphenyl) anion at m/z 149.1 .
The following diagram illustrates these predicted fragmentation mechanisms.
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Methodological & Application
Application Notes and Protocols: 3-tert-Butoxybenzoic Acid in Advanced Materials Synthesis
An in-depth technical guide to the practical applications of 3-tert-butoxybenzoic acid in materials science, designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Role of the tert-Butoxy Group
3-tert-Butoxybenzoic acid is a bespoke monomer whose utility in materials science is intrinsically linked to the chemical behavior of its tert-butoxy group. Unlike its isomer, 4-tert-butylbenzoic acid, where the alkyl group is permanently affixed to the aromatic ring, the tert-butoxy group in this molecule serves as a thermally and chemically labile protecting group for a phenolic hydroxyl functionality.[1][] This feature is the cornerstone of its application, enabling a two-stage material design strategy:
-
Synthesis of a Soluble Precursor Polymer: The bulky and hydrophobic tert-butoxy group enhances the solubility of the monomer and the resulting polymer in common organic solvents. This facilitates polymerization and processing, such as spin-coating thin films or casting membranes, from solution.[1]
-
Conversion to a Functional Polymer: Subsequent removal of the tert-butyl group, typically through thermal treatment or acidolysis, unmasks a reactive hydroxyl group.[3] This transformation dramatically alters the polymer's properties, converting a soluble, hydrophobic material into a less soluble, hydrophilic, and functional polymer—poly(3-hydroxybenzoic acid).
This guide will detail the primary applications of 3-tert-butoxybenzoic acid as a precursor monomer for the synthesis of poly(3-hydroxybenzoic acid) and its utilization in high-performance aromatic copolyesters and chemically amplified photoresist systems.
Application I: Synthesis of Poly(3-hydroxybenzoic acid) via a Precursor Polymer
The direct polymerization of 3-hydroxybenzoic acid can be challenging, often leading to low molecular weight polymers due to premature precipitation and side reactions at high temperatures. The use of a tert-butoxy protected monomer circumvents these issues. The resulting poly(3-hydroxybenzoic acid) is a valuable component in thermotropic liquid crystal polymers and other high-performance materials.[4]
Workflow for Synthesis and Deprotection
The overall process involves the synthesis of an activated form of 3-tert-butoxybenzoic acid, followed by polycondensation and subsequent deprotection.
Caption: Workflow for the synthesis of a functional polyester using 3-tert-butoxybenzoic acid.
Protocol 1: Synthesis of Poly(3-tert-butoxybenzoate-co-bisphenol A)
This protocol describes the synthesis of a copolyester using 3-tert-butoxybenzoyl chloride and Bisphenol A.
Materials:
-
3-tert-Butoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Bisphenol A
-
Pyridine (anhydrous)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Methanol
-
Argon gas supply
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Activation of 3-tert-Butoxybenzoic Acid:
-
In a round-bottom flask under an argon atmosphere, suspend 3-tert-butoxybenzoic acid (10.0 g, 51.5 mmol) in thionyl chloride (20 mL).
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Reflux the mixture for 2 hours until the solution becomes clear.
-
Remove the excess thionyl chloride by distillation, followed by rotary evaporation to obtain the crude 3-tert-butoxybenzoyl chloride as an oil. Use this activated monomer directly in the next step.
-
-
Polycondensation:
-
In a separate flask under argon, dissolve Bisphenol A (11.75 g, 51.5 mmol) in anhydrous pyridine (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the 3-tert-butoxybenzoyl chloride in anhydrous DMAc (50 mL) to the stirred Bisphenol A solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (1 L) with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C for 24 hours.
-
Protocol 2: Thermal Deprotection to Poly(3-hydroxybenzoate-co-bisphenol A)
This protocol details the conversion of the precursor polymer into the final functional polyester.
Materials:
-
Dried Poly(3-tert-butoxybenzoate-co-bisphenol A) from Protocol 1.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Tube furnace with temperature controller and inert gas flow
-
FTIR spectrometer
Procedure:
-
Determine Deprotection Temperature:
-
Perform a TGA analysis on a small sample of the precursor polymer under a nitrogen atmosphere.
-
Heat from room temperature to 400°C at a rate of 10°C/min.
-
The onset of the sharp weight loss step (typically between 180-250°C) corresponds to the thermal cleavage of the tert-butoxy group.[3] This temperature will guide the bulk deprotection.
-
-
Bulk Thermal Conversion:
-
Place the dried precursor polymer in a ceramic boat inside a tube furnace.
-
Purge the furnace with argon or nitrogen for 30 minutes.
-
Heat the furnace to the determined deprotection temperature (e.g., 220°C) and hold for 4-6 hours, or until the evolution of gaseous byproducts (isobutylene) ceases.
-
Cool the furnace to room temperature under an inert atmosphere.
-
The resulting polymer is poly(3-hydroxybenzoate-co-bisphenol A).
-
-
Characterization:
-
Confirm the deprotection by FTIR spectroscopy. Look for the disappearance of the C-H stretches associated with the tert-butyl group (~2970 cm⁻¹) and the appearance of a broad O-H stretching band from the new phenolic hydroxyl groups (~3200-3500 cm⁻¹).
-
Expected Property Changes:
| Property | Precursor Polymer | Final Polymer | Rationale |
| Solubility | Soluble in THF, Chloroform, DMAc | Insoluble or poorly soluble | Increased intermolecular hydrogen bonding from hydroxyl groups.[1] |
| Glass Transition Temp. (Tg) | Lower | Higher | Reduced chain mobility due to hydrogen bonding and loss of bulky side group.[1] |
| Hydrophilicity | Hydrophobic | More Hydrophilic | Presence of polar hydroxyl groups.[1] |
Application II: Chemically Amplified Photoresist Formulations
The acid-labile nature of the tert-butoxy group makes polymers derived from 3-tert-butoxybenzoic acid excellent candidates for chemically amplified photoresists. In this application, a photoacid generator (PAG) creates a strong acid upon UV exposure. A subsequent post-exposure bake uses this acid to catalytically cleave the tert-butoxy groups in the exposed regions, switching the polymer's solubility and allowing for the development of a positive-tone image.[5]
Logical Workflow for Photoresist Application
Caption: Process flow for using a 3-tert-butoxybenzoic acid-based polymer in a photoresist.
Protocol 3: Formulation and Lithographic Evaluation
This protocol provides a representative method for creating and testing a photoresist. The polymer from Protocol 1 can be used.
Materials:
-
Poly(3-tert-butoxybenzoate-co-bisphenol A) (from Protocol 1)
-
Photoacid Generator (PAG), e.g., Triphenylsulfonium triflate
-
Propylene glycol monomethyl ether acetate (PGMEA)
-
Silicon wafers
-
Aqueous developer: 0.26 N Tetramethylammonium hydroxide (TMAH)
Procedure:
-
Resist Formulation:
-
Dissolve the polymer (15 wt%) and the PAG (0.5-2 wt% relative to polymer) in PGMEA.
-
Stir until a homogeneous solution is formed.
-
Filter the solution through a 0.2 µm PTFE filter.
-
-
Spin Coating and Baking:
-
Spin coat the resist solution onto a silicon wafer at a speed calculated to achieve a film thickness of ~500 nm (e.g., 1500-3000 rpm for 30 seconds).
-
Perform a soft bake on a hotplate at 90-110°C for 60 seconds to remove the solvent.
-
-
Exposure and Post-Exposure Bake (PEB):
-
Expose the coated wafer to UV radiation (e.g., 248 nm or 365 nm, depending on the PAG's absorbance) through a photomask. The exposure dose will need to be optimized.
-
Perform a PEB on a hotplate at a temperature sufficient to catalyze deprotection without causing thermal deprotection in unexposed areas (e.g., 100-130°C for 60-90 seconds).[5]
-
-
Development:
-
Immerse the wafer in the 0.26 N TMAH developer for 30-60 seconds.
-
The exposed regions (now containing the hydrophilic poly(3-hydroxybenzoic acid) copolymer) will dissolve.
-
Rinse with deionized water and dry with a nitrogen gun.
-
-
Image Analysis:
-
Analyze the resulting pattern using optical microscopy or scanning electron microscopy (SEM) to determine resolution and feature quality.
-
Conclusion
3-tert-Butoxybenzoic acid is a strategic monomer that provides access to functional aromatic polymers through a protecting group-based approach. Its primary value lies in its ability to form soluble and processable precursor polymers that can be transformed into robust, functional materials like poly(3-hydroxybenzoic acid) derivatives. This methodology is highly applicable to the fields of high-performance polymers and advanced photolithography. The protocols provided herein offer a foundational framework for researchers to explore and optimize the use of this versatile building block in their specific material science applications.
References
- BenchChem. Application Notes and Protocols: The Role of the Tert-Butyl Group in Modifying Polymer Properties.
- BOC Sciences. Side/End Group Protection.
- MDPI. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse.
- Organic Chemistry Portal. tert-Butyl Ethers.
- J-GLOBAL. Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety.
-
ResearchGate. A positive-working alkaline developable photoresist based on partially tert-Boc-protected calix[]resorcinarene and a photoacid generator.
- MDPI. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-tert-Butoxybenzoic Acid
Ticket ID: #SYN-3TBBA-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Maximizing Yield & Purity in 3-tert-Butoxybenzoic Acid Synthesis[1]
Executive Summary & Core Chemistry
User Query: "I am experiencing low yields (<40%) and variable purity when synthesizing 3-tert-butoxybenzoic acid. The product often degrades during isolation."
Root Cause Analysis: The synthesis of 3-tert-butoxybenzoic acid presents a classic "orthogonal stability" paradox. The target molecule contains two functional groups with opposing stability profiles:[2]
-
Carboxylic Acid: Requires acidification for isolation.
-
Aryl tert-Butyl Ether: Highly acid-labile (cleaves to phenol + isobutylene under strong acidic conditions).
Most yield losses occur not during the reaction, but during the workup , where the ether linkage is inadvertently cleaved by the very acid used to protonate the carboxylate.
The "Golden Batch" Workflow (Visual)
The following Graphviz diagram outlines the optimized pathway, highlighting the Critical Control Points (CCPs) where yield is typically lost.
Caption: Optimized 3-step synthetic route emphasizing the Critical Control Point (CCP) during final acidification to prevent ether cleavage.
Detailed Protocol & Technical Guidelines
Phase 1: The Precursor (Esterification)
Why: You cannot selectively O-alkylate the phenol in the presence of the free carboxylic acid without significant side reactions (ester formation).
-
Protocol: Reflux 3-hydroxybenzoic acid in MeOH with catalytic
. -
Target: Methyl 3-hydroxybenzoate.
-
Yield Expectation: >95%.
Phase 2: The Etherification (The Yield Maker)
Method: Isobutylene addition to Methyl 3-hydroxybenzoate. Critical Parameter: Temperature & Catalyst Loading.[3][4][5]
| Parameter | Recommended Range | Why? |
| Reagent | Isobutylene (Gas) | Excess gas drives the equilibrium toward the ether. |
| Solvent | DCM or Toluene | Non-polar solvents stabilize the reaction; DCM allows lower temps. |
| Catalyst | Limit to 0.1 - 0.2 eq. Excess acid promotes C-alkylation (ring substitution). | |
| Temp | -5°C to 0°C | Higher temps (>20°C) cause rearrangement to the C-alkylated product (Friedel-Crafts). |
| Pressure | Sealed Tube/Autoclave | Isobutylene boils at -6.9°C. Open vessels result in reagent loss. |
Troubleshooting Q&A:
Q: Why am I seeing a product with the correct mass but wrong NMR (aromatic region changed)? A: You likely have C-alkylation . If the temperature rises above 10°C or the acid catalyst is too strong, the tert-butyl group migrates from the Oxygen to the Ring (Ortho/Para positions). Action: Keep reaction < 0°C and quench immediately upon completion.
Phase 3: Hydrolysis & Isolation (The Yield Breaker)
Method: Saponification of Methyl 3-tert-butoxybenzoate.
Reagents:
The Critical Workup Protocol:
-
Saponification: Stir ester with LiOH until TLC shows consumption.
-
Neutralization (CRITICAL):
-
Cool the mixture to 0°C.
-
Do NOT use HCl or
to acidify. -
USE: 1M Citric Acid or Acetic Acid.
-
Add acid dropwise while monitoring pH with a calibrated meter.
-
STOP at pH 5.0 - 5.5 . The pKa of benzoic acid derivatives is ~4.2. You only need to reach slightly above the pKa to precipitate the free acid.
-
Going to pH 1-2 (standard workup) will hydrolyze the ether bond, returning you to the starting material (3-hydroxybenzoic acid).
-
Q: My product disappeared during extraction! A: If you stopped at pH 5-6, the product might still be slightly soluble in the aqueous phase if the ionic strength is low. Action: Saturate the aqueous phase with NaCl (brine) before extracting with Ethyl Acetate. This "salts out" the organic acid.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product reverts to Starting Material (Phenol) | Workup pH too low (< 3.0). | Use Citric Acid buffer for acidification. Keep pH > 4.5. |
| Low Conversion in Step 2 | Isobutylene loss. | Use a sealed pressure tube or autoclave. Ensure dry solvents (moisture kills the catalyst). |
| Impurity: Ring alkylation (C-alkyl) | Reaction temperature too high. | Maintain reaction at -5°C. Reduce reaction time. |
| Impurity: Polymerization | Isobutylene polymerization. | Reduce acid catalyst concentration. |
Alternative High-Cost/High-Yield Route
For small-scale (mg to gram) synthesis where reagent cost is secondary to purity, use the Trichloroacetimidate Method . This avoids strong acids entirely.
-
Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA).[7]
-
Catalyst:
(catalytic) or (mild). -
Solvent: Cyclohexane/DCM (2:1).
-
Benefit: Runs at Room Temp; minimal C-alkylation side products.
References
- Protective Groups in Organic Synthesis: Greene, T.W., Wuts, P.G.M. Protection for Phenols and Catechols (Aryl Ethers). Wiley-Interscience. (Standard reference for stability of t-butyl aryl ethers).
-
Synthesis of t-Butyl Ethers : "Preparation of tert-butyl ethers from alcohols and phenols."[7] Journal of Organic Chemistry. (Discusses acid-catalyzed mechanisms).
-
Selectivity in Alkylation: "Selective O-alkyl
-
Source:
-
- Stability Data: "Acid-labile protecting groups." BenchChem Stability Guide. Context: Establishes pH < 4 as the danger zone for aryl t-butyl ethers.
Sources
- 1. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-tert-butoxybenzoic acid
Welcome to the technical support guide for the purification of 3-tert-butoxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research. This guide is structured to address common challenges and provide robust, validated methods for obtaining high-purity material, essential for drug development and scientific research.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries we receive regarding the purification of 3-tert-butoxybenzoic acid.
Q1: What is the most effective initial strategy for purifying crude 3-tert-butoxybenzoic acid from a reaction mixture?
The most robust and highly recommended initial purification method is acid-base extraction . This technique specifically leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities that are often present after synthesis.[1][2][3] The bulky tert-butoxy group makes the neutral acid highly soluble in organic solvents, while its corresponding carboxylate salt is highly soluble in water, creating an ideal system for separation.
Q2: My product "oiled out" during recrystallization instead of forming crystals. What does this mean and how do I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid oil. This is often caused by using a solvent system in which the compound is too soluble or by the presence of impurities that depress the melting point.
To fix this: Re-heat the solution until the oil redissolves and add a small amount of additional "good" solvent (the one in which the compound is more soluble) to decrease the saturation point.[4] This ensures that the solution cools to a temperature below the compound's melting point before crystallization begins.
Q3: I performed a recrystallization, but my yield is very low. What are the most likely causes?
A low yield is a common issue in recrystallization, and it typically stems from one of the following:
-
Using too much solvent: The most frequent cause. Using more than the minimum required amount of hot solvent to dissolve the compound will leave a significant portion of your product in the mother liquor upon cooling.[4][5]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.
-
Incomplete precipitation: Not cooling the solution for a sufficient amount of time or at a low enough temperature can result in incomplete crystallization.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[5]
Q4: How do I choose the best solvent for recrystallizing 3-tert-butoxybenzoic acid?
The ideal recrystallization solvent is one in which 3-tert-butoxybenzoic acid is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7][8] Given its structure (a moderately polar carboxylic acid with a nonpolar tert-butyl group), good candidates include:
-
Water: Benzoic acids are often significantly more soluble in hot water than in cold water, making it a good, inexpensive, and non-flammable first choice.[9][10][11]
-
Mixed Solvent Systems: A pair of miscible solvents, one in which the compound is soluble (e.g., ethanol, acetone) and one in which it is insoluble (e.g., water, hexanes), can be used.[12] You would dissolve the compound in the "good" solvent and then add the "bad" solvent until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly. A common system for similar molecules is ethanol/water.
Section 2: Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to solving specific problems you may encounter during purification.
Troubleshooting Extraction Issues
| Problem | Potential Cause | Scientific Explanation | Recommended Solution |
| Low or No Yield of Product after Acidification | Incomplete extraction of the carboxylate salt into the aqueous layer. | The carboxylic acid was not fully deprotonated. This can happen if the basic solution was not concentrated enough, not mixed thoroughly, or if an insufficient volume was used.[3][13] | Ensure you are using a base of appropriate strength (e.g., 1-2 M NaOH). Shake the separatory funnel vigorously (venting frequently) to ensure intimate mixing between the two phases. Perform a second or even third extraction of the organic layer with fresh aqueous base to capture any remaining product. |
| Incomplete re-protonation of the carboxylate. | Insufficient acid was added to the aqueous layer to lower the pH well below the pKa of the carboxylic acid (predicted pKa ≈ 4.06).[14] If the pH is not low enough, the compound will remain in its water-soluble salt form. | Add acid (e.g., concentrated HCl) dropwise while stirring until the solution is strongly acidic. Test the pH with litmus or pH paper to confirm it is pH 1-2. Ensure the solution is thoroughly mixed. | |
| Persistent Emulsion Forms Between Layers | Vigorous shaking of a solution containing natural surfactants or high concentrations of solutes. | Emulsions are colloidal suspensions of one liquid in another. They are stabilized by molecules that can interact with both the aqueous and organic phases, preventing the small droplets from coalescing.[15] | 1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. 2. "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[15] 3. Gentle Swirling: In future extractions, use gentle, repeated inversions of the funnel rather than aggressive shaking. |
| Product Precipitates in the Separatory Funnel | The organic solvent cannot dissolve the high concentration of crude material. | If the crude mixture is added directly to the funnel and is not fully dissolved in the organic solvent before adding the aqueous base, the solid may get trapped or fail to react properly. | Ensure your crude 3-tert-butoxybenzoic acid is fully dissolved in a sufficient volume of the organic solvent (e.g., diethyl ether, ethyl acetate) in a separate flask before transferring it to the separatory funnel for extraction. |
Troubleshooting Recrystallization Issues
| Problem | Potential Cause | Scientific Explanation | Recommended Solution |
| Product Fails to Crystallize Upon Cooling | The solution is not supersaturated. | Crystallization requires a supersaturated solution. This issue arises if too much solvent was added initially, or if the compound is simply too soluble in the chosen solvent even at low temperatures.[5] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[16] The microscopic scratches provide nucleation sites for crystal growth. 2. Add a Seed Crystal: Add a tiny crystal of the crude or pure compound to the solution to initiate crystallization.[4] 3. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. |
| Crystallization Happens Too Quickly ("Crashes Out") | The solution is too highly concentrated, or the cooling is too rapid. | Rapid crystal formation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[4] Pure crystals require slow, methodical growth. | Re-heat the solution to redissolve the solid. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath.[4][9] |
| Final Product Purity is Still Low | The chosen solvent does not effectively differentiate between the product and a key impurity. | Recrystallization works on the principle of differential solubility. If an impurity has similar solubility characteristics to your product in the chosen solvent, it will co-crystallize. | 1. Change Solvents: Select a new solvent or mixed-solvent system with different polarity. 2. Perform a Preliminary Extraction: If the impurity is neutral (e.g., unreacted starting material from an oxidation), an acid-base extraction should be performed before the final recrystallization step to remove it. |
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities from the crude product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-tert-butoxybenzoic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material. Ensure all solid material is fully dissolved.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Extraction: Add an equal volume of a 1 M sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO3) aqueous solution to the separatory funnel.[2][17]
-
Mixing & Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and mix the layers by gentle inversion for 1-2 minutes. Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Drain Aqueous Layer: Drain the lower aqueous layer (containing the sodium 3-tert-butoxybenzoate salt) into a clean Erlenmeyer flask labeled "Aqueous Layer".
-
Repeat Extraction: Repeat steps 3-5 one more time with a fresh portion of the basic solution, combining the aqueous layers in the same flask. This ensures complete extraction of the acidic product. The organic layer now contains neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until no more precipitate forms.
-
Purity Check: Check the pH of the solution with pH paper to ensure it is strongly acidic (pH ~1-2). This confirms that all the carboxylate salt has been converted back to the neutral carboxylic acid.
-
Isolation: Collect the pure, white precipitate of 3-tert-butoxybenzoic acid by vacuum filtration.
-
Washing: Wash the collected solid on the filter with a small amount of ice-cold distilled water to remove any residual salts.
-
Drying: Allow the product to air dry on the filter, then transfer it to a watch glass to dry to a constant weight.
Caption: Workflow for purifying 3-tert-butoxybenzoic acid using acid-base extraction.
Protocol 2: Purification by Recrystallization
This method is used to purify the product obtained from extraction or as a standalone method if impurities are minor and have different solubility profiles.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent (e.g., water) based on preliminary solubility tests.
-
Dissolution: Place the crude 3-tert-butoxybenzoic acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.[6][16] Adding too much solvent will significantly reduce your final yield.[5]
-
Hot Filtration (Optional): If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Rushing this step by putting it directly in an ice bath will cause the solid to crash out, trapping impurities.[4]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a very small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry. Then, transfer the solid to a watch glass and allow it to dry completely.
Caption: Workflow for purifying 3-tert-butoxybenzoic acid using recrystallization.
Section 4: Physicochemical Data Summary
Having key physical properties on hand is crucial for planning purification and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [14][18] |
| Molecular Weight | 194.23 g/mol | [14][19] |
| Predicted pKa | 4.06 ± 0.10 | [14] |
| Predicted Boiling Point | 317.0 ± 15.0 °C | [14] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [14] |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). UMass Lowell. Retrieved from [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Cabrillo College. Retrieved from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Truman State University. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? (2019). Reddit. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Recrystallization of Benzoic Acid Objective. (2015). WordPress.com. Retrieved from [Link]
-
Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare. Retrieved from [Link]
-
Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. (2020). Aurora Biomed. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Common Problems In Solvent Extraction Systems. (2024). Zhengzhou Tiei Extraction Technology Co., Ltd. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization pre/post lab questions. (n.d.). SweetStudy. Retrieved from [Link]
-
Recrystallization Process Questions. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
PARA TERTIARY BUTYL BENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
-
3-Butoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
- Process for synthesizing p-tert-butylbenzoic acid. (n.d.). Google Patents.
-
3-(tert-butoxy)benzoic acid (C11H14O3). (n.d.). PubChemLite. Retrieved from [Link]
- Process for synthesizing p-tert-butylbenzoic acid. (n.d.). Google Patents.
- Process for obtaining pure tert. Butylbenzoic acids. (n.d.). Google Patents.
-
3-tert-Butoxybenzoic Acid, 95%+ Purity, C11H14O3, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. (2006). ResearchGate. Retrieved from [Link]
-
Benzoic acid, p-tert-butyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Preparation technology of p-tert-butyl benzoic acid. (n.d.). Google Patents.
-
Purification of Benzoic Acid by Crystallization. (2015). YouTube. Retrieved from [Link]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Technical Support Center: Monitoring 3-tert-Butoxybenzoic Acid Reactions
Core Technical Overview
3-tert-butoxybenzoic acid presents a dual challenge in chromatography: it contains a carboxylic acid moiety (prone to ionization and tailing) and a tert-butyl ether group (lipophilic and potentially acid-sensitive).
Successful monitoring of reactions involving this intermediate—such as esterifications, amide couplings, or nucleophilic substitutions—requires a mobile phase that suppresses ionization without cleaving the acid-labile ether group.
Physicochemical Profile
| Property | Value | Implication for TLC |
| Structure | Benzoic acid core, 3-position t-butoxy | UV Active (Aromatic) |
| pKa | ~4.2 (Benzoic Acid derivative) | Will ionize on neutral Silica (pH ~7), causing tailing. |
| LogP | ~2.8 - 3.3 | Moderately lipophilic; requires non-polar solvent blends. |
| Stability | tert-Butyl ether | Stable to base; sensitive to strong acids (e.g., conc. |
Standard Operating Procedures (SOPs)
SOP-01: Mobile Phase Optimization
Objective: Achieve an Retention Factor (
The "Golden Rule" of Acid TLC:
You must acidify the mobile phase. Silica gel contains surface hydroxyls that can deprotonate the carboxylic acid, leading to the carboxylate anion (
Recommended Solvent Systems:
-
System A (General Purpose):
-
System B (For Polar Products/Amides):
-
Dichloromethane (DCM) : Methanol : Acetic Acid[3]
-
Ratio: 95 : 4 : 1 (v/v/v)
-
Why: If your reaction product is significantly more polar (e.g., an amide), the Hexane system may not move the product off the baseline.
-
SOP-02: Visualization Protocols
Objective: Reliable detection of the starting material and product.
-
Primary Method: UV Fluorescence (254 nm)
-
The aromatic ring strongly absorbs UV light.
-
Appearance: Dark spot on a bright green background (using
silica plates).
-
-
Secondary Method: Bromocresol Green Stain (Specific for Acids)
-
Reagent: 0.04% Bromocresol Green in Ethanol + NaOH (to blue endpoint).
-
Action: Dip the plate. Do not heat.
-
Appearance: 3-tert-butoxybenzoic acid appears as a yellow spot on a blue background .[4]
-
Note: This confirms the presence of the free carboxylic acid. Esters or amides will not stain yellow immediately.
-
Visualization & Logic Workflows
Workflow 1: Mobile Phase Selection Logic
This diagram illustrates the decision process for selecting the correct solvent system based on spot behavior.
Caption: Decision tree for optimizing mobile phase composition to eliminate tailing and adjust retention.
Troubleshooting Guide (Q&A)
Issue: "My spot is streaking from the baseline up to the solvent front."
Diagnosis: Ionization of the carboxylic acid. Solution:
-
Immediate Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent.
-
Verification: Dry the plate thoroughly before visualization. Residual acetic acid can cause background yellowing with Bromocresol Green, but it will not affect UV visualization.
Issue: "I see a new spot appearing during TLC that wasn't there before, but my reaction hasn't started."
Diagnosis: On-plate decomposition. Causality: The tert-butyl ether is acid-sensitive. While 1% acetic acid is generally safe, using highly acidic stains (like Hanessian’s Stain or Sulfuric Acid/Anisaldehyde) followed by high heat can cleave the tert-butyl group, generating 3-hydroxybenzoic acid . Solution:
-
Use non-destructive visualization (UV 254 nm).
-
If staining is required, use Bromocresol Green (no heat required) or Iodine vapor .
-
Avoid heating the plate excessively if you plan to recover the compound (Prep TLC).[5]
Issue: "I cannot separate the starting material from the methyl ester product."
Diagnosis: Insufficient polarity contrast.
Causality: Converting the acid to an ester caps the polar -COOH group, making the molecule significantly less polar (higher
-
Use 10% EtOAc in Hexane (no acid needed for the ester, but required for the acid).
-
The Ester will move to ~
0.6. -
The Acid (starting material) will stay lower ~
0.2-0.3. -
Visualization Check: Dip in Bromocresol Green. The bottom spot (Acid) turns yellow; the top spot (Ester) does not change color.
Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) instead of Acetic Acid?
A: It is not recommended . TFA is a much stronger acid (
Q2: What is the expected Rf value in 30% EtOAc/Hexane?
A: For 3-tert-butoxybenzoic acid, expect an
Q3: How do I monitor the cleavage of the tert-butyl group (deprotection)? A:
-
Starting Material: 3-tert-butoxybenzoic acid (High
, Lipophilic). -
Product: 3-hydroxybenzoic acid (Low
, Polar). -
Solvent: You will likely need to switch to a more polar system (e.g., DCM:MeOH:AcOH 90:9:1) to move the deprotected 3-hydroxybenzoic acid off the baseline.
Reaction Monitoring Pathway
This diagram visualizes the expected TLC shifts for common reactions involving this intermediate.
Caption: Relative Rf shifts expected during functionalization or deprotection of 3-tert-butoxybenzoic acid.
References
-
PubChem. 3-tert-Butyl-4-hydroxybenzoic acid (Analogous Structure Properties). National Library of Medicine. Available at: [Link] (Accessed 2024).
- Sherma, J. & Fried, B.Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc., 3rd Edition. (Standard text for mobile phase selection principles).
- Reich, H. J.Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for carboxylic acid acidity).
- Touchstone, J. C.Practice of Thin Layer Chromatography. Wiley-Interscience. (Reference for troubleshooting tailing in acidic compounds).
Sources
Validation & Comparative
Reactivity comparison of benzoic acid and 3-tert-butoxybenzoic acid
Topic: Reactivity comparison of benzoic acid and 3-tert-butoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
A Technical Guide for Medicinal Chemistry & Process Development[1]
Executive Summary
While Benzoic Acid serves as the fundamental aromatic carboxylic acid benchmark, 3-tert-butoxybenzoic acid introduces a critical steric and lipophilic modification that dramatically alters solubility profiles and processing parameters without significantly disrupting electronic reactivity at the carbonyl center.[1]
For drug development professionals, the 3-tert-butoxy derivative offers a "lipophilic handle" (
Part 1: Physicochemical Comparison
The introduction of the bulky tert-butyl group at the meta position fundamentally shifts the solvation thermodynamics while maintaining a similar pKa profile.[1]
| Feature | Benzoic Acid | 3-tert-Butoxybenzoic Acid | Impact on Workflow |
| Structure | Steric bulk at meta position.[1][2] | ||
| MW | 122.12 g/mol | 194.23 g/mol | Higher molecular weight intermediate. |
| pKa | 4.20 | ~4.1 – 4.2 | Negligible: Carboxylate nucleophilicity is comparable. |
| LogP (Predicted) | 1.87 | ~3.30 | High: Significantly better solubility in DCM/EtOAc; reduced water solubility.[1][2] |
| Acid Stability | High (Stable to conc.[2] acids) | Low (Labile to TFA, HBr) | Critical: Requires mild deprotection strategies elsewhere in the molecule.[1][2] |
| EAS Directing | Meta (Deactivating) | Ortho/Para to Ether (Activating) | High: Ring reactivity is inverted by the alkoxy group.[1][2] |
Part 2: Electronic & Steric Analysis
To understand the reactivity differences, we must look at the competition between the Carboxyl group (Electron Withdrawing Group, EWG) and the Substituent.[1][2]
1. Electronic Effects (Hammett Analysis)[1][2]
-
Benzoic Acid: The carboxyl group withdraws electron density from the ring (
), deactivating it toward Electrophilic Aromatic Substitution (EAS).[1][2] -
3-tert-Butoxybenzoic Acid:
-
Induction (-I): The Oxygen atom is electronegative, withdrawing density through the sigma bond.[1][2] In the meta position, this effect dominates the acidity of the carboxylic acid, making it slightly more acidic than benzoic acid.[1][2]
-
Resonance (+R): The Oxygen lone pairs donate density into the ring.[1][2] While this does not strongly affect the meta carboxylic acid pKa, it strongly activates the ring for EAS reactions at the ortho and para positions relative to the ether.[1][2]
-
Steric Bulk: The tert-butyl group is massive. It prevents coplanarity in some contexts but primarily acts as a lipophilic shield.[2]
-
Figure 1: Mechanistic flow of electronic effects.[1][2] The meta-positioning decouples the resonance effect from the carboxylate pKa but activates the ring.[1][2]
Part 3: Reactivity Case Studies
Case Study A: Amide Coupling (Drug Discovery)
Scenario: Coupling the acid with a secondary amine to form a pharmaceutical intermediate.
-
Benzoic Acid: Requires standard activation (SOCl₂, Oxalyl Chloride, or HATU).[1][2] Water solubility of the acid can sometimes make extraction difficult if the product is also polar.[1]
-
3-tert-Butoxybenzoic Acid:
-
Reactivity: The meta-substitution does not sterically hinder the carboxylic acid.[1] Coupling rates with HATU/EDC are comparable to benzoic acid.[2]
-
Process Advantage: The high LogP allows for extremely clean workups.[2] The acid (and its amide product) will partition strongly into the organic layer (DCM/EtOAc), allowing aqueous washes to remove polar impurities (urea byproducts, excess coupling reagents) efficiently.[1][2]
-
Constraint: Avoid high-temperature activation with Thionyl Chloride (
) if HCl is not scavenged, as the ether may cleave.[1]
-
Case Study B: Electrophilic Aromatic Substitution (Ring Functionalization)
Scenario: Nitration or Bromination of the ring.[1][2][3]
-
Benzoic Acid: The -COOH group directs the incoming electrophile to the meta position (Position 3).[1][2] Reaction requires harsh conditions (e.g.,
).[1] -
3-tert-Butoxybenzoic Acid: The -OtBu group is a strong activator and directs ortho/para.[1]
-
Conflict: -COOH directs to meta (Position 5). -OtBu directs to ortho/para (Positions 2, 4, 6).[1][2]
-
Outcome: The activator (-OtBu) wins. The major product will likely be at Position 6 (para to the ether, ortho to the acid) or Position 4 (ortho to the ether, para to the acid).[1] Position 2 is sterically occluded.
-
Warning: Strong Lewis Acids (e.g.,
, ) used in Friedel-Crafts reactions will cleave the tert-butyl ether , yielding the phenol.[1][2]
-
Part 4: Experimental Protocol
Objective: Safe activation and coupling of 3-tert-butoxybenzoic acid without ether cleavage.
Method: Mild Acid Chloride Formation via Oxalyl Chloride. Rationale: Thionyl chloride generates heat and HCl gas, which risks dealkylating the sensitive tert-butyl ether.[1][2] Oxalyl chloride operates at lower temperatures with catalytic DMF.[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equiv of 3-tert-butoxybenzoic acid in anhydrous Dichloromethane (DCM). The high lipophilicity ensures rapid dissolution compared to benzoic acid.[2]
-
Catalysis: Add catalytic DMF (1-2 drops).
-
Activation: Cool to
. Add Oxalyl Chloride (1.2 equiv) dropwise.[1]-
Observation: Gas evolution (
).[1]
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Evaporation: Concentrate in vacuo at
to remove excess oxalyl chloride. Do not heat above 40°C. -
Coupling: Re-dissolve the crude acid chloride in DCM and add to a solution of Amine + Triethylamine (1.5 equiv) at
.
Figure 2: Optimized coupling workflow emphasizing thermal control to protect the ether moiety.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][2]
-
Greenberg, J. A., & Sammakia, T. (2017).[1][2][4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1][5] The Journal of Organic Chemistry, 82(6), 3245–3251.[1] (Cited for context on t-butyl stability/instability in acid chloride synthesis). [1]
-
PubChem. (n.d.).[2][6][7] 3-tert-Butoxybenzoic acid (Compound Summary). National Library of Medicine.
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(tert-butoxy)benzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 7. 3-Butoxybenzoic acid | C11H14O3 | CID 652955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Orthogonal Protecting Group Strategies: A Comparative Guide Featuring 3-tert-Butoxybenzoic Acid
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the strategic implementation of orthogonal protecting groups is paramount for achieving synthetic efficiency and high yields.[1][2] This guide provides a comprehensive comparison of orthogonal protecting group strategies, centering on the bifunctional molecule, 3-tert-butoxybenzoic acid. We will explore the selective protection of its carboxylic acid moiety and the subsequent, independent deprotection of either the newly introduced protecting group or the existing tert-butyl ether. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, comparative experimental data, and detailed protocols necessary to make informed decisions in their synthetic endeavors.
Introduction to Orthogonal Protection
The synthesis of complex organic molecules often necessitates the masking of certain functional groups to prevent their unintended participation in chemical transformations at other sites within the molecule.[3] Protecting groups serve as temporary shields, which are ideally introduced and removed in high yields under mild conditions that do not affect the rest of the molecule.[4] The concept of orthogonal protection is a sophisticated extension of this principle, employing two or more protecting groups that can be selectively removed in any desired order because their cleavage relies on fundamentally different and non-interfering reaction mechanisms.[5][6] This allows for the precise and sequential manipulation of multiple functional groups within the same molecule.[1]
A classic example of orthogonality involves the use of an acid-labile group, a base-labile group, and a group susceptible to hydrogenolysis. For instance, a molecule might feature a tert-butyl (t-Bu) ether (cleaved by acid), a fluorenylmethoxycarbonyl (Fmoc) group (cleaved by base), and a benzyl (Bn) ester (cleaved by hydrogenolysis).[5] Each of these can be removed without affecting the others, granting the synthetic chemist exceptional control over the synthetic route.
This guide will use 3-tert-butoxybenzoic acid as a model system to illustrate these principles. This commercially available starting material possesses two key functional groups with distinct electronic properties: a carboxylic acid and a phenolic tert-butyl ether. The tert-butyl ether is a well-established acid-labile protecting group for the hydroxyl functionality.[7] Our objective is to protect the carboxylic acid with a group that is stable to acidic conditions, thereby creating an orthogonal system. We will focus on the use of a benzyl ester as the protecting group for the carboxylic acid, which is removable via catalytic hydrogenolysis.[8]
The Strategic Choice of Protecting Groups for 3-tert-Butoxybenzoic Acid
The inherent structure of 3-tert-butoxybenzoic acid presents a classic scenario for the application of an orthogonal protecting group strategy. The phenolic hydroxyl group is already protected as a tert-butyl ether, which is known for its stability in basic, nucleophilic, and reductive environments, but its pronounced lability in the presence of acid.[9] This pre-existing protection dictates that any protecting group chosen for the carboxylic acid must be stable under acidic conditions to maintain the integrity of the tert-butyl ether.
The benzyl (Bn) ester is an excellent candidate for the protection of the carboxylic acid in this context. It is stable to both acidic and basic conditions but can be selectively cleaved under neutral conditions via catalytic hydrogenolysis.[10] This creates a robust orthogonal system where:
-
Path A: The benzyl ester can be removed by hydrogenolysis to liberate the carboxylic acid, leaving the tert-butyl ether untouched.
-
Path B: The tert-butyl ether can be cleaved with a strong acid, such as trifluoroacetic acid (TFA), to reveal the phenol, while the benzyl ester remains intact.[9]
This dual-pathway deprotection capability is highly valuable in the synthesis of complex molecules where the order of functional group manipulation is critical.
Visualization of the Orthogonal Strategy
The logical workflow of this orthogonal strategy can be visualized as follows:
Caption: Orthogonal deprotection strategy for 3-tert-butoxybenzoic acid.
Comparative Analysis of Alternative Protecting Groups
While the benzyl ester represents a prime choice for orthogonality with the tert-butyl ether, other protecting groups for the carboxylic acid could be considered. The following table provides a comparative analysis of their stability and deprotection conditions.
| Protecting Group | Protection Method (Typical) | Deprotection Conditions | Orthogonal with t-Bu Ether? | Rationale |
| Benzyl (Bn) Ester | BnBr, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis)[11] | Yes | Deprotection via hydrogenolysis is neutral and highly selective, leaving the acid-labile t-Bu ether intact.[10] |
| Methyl (Me) Ester | MeOH, H₂SO₄ (Fischer Esterification) | Saponification (e.g., LiOH, NaOH) | Yes | Basic saponification conditions will not cleave the t-Bu ether. However, the acidic conditions for Fischer esterification could potentially cleave the t-Bu ether. |
| Allyl (All) Ester | Allyl-Br, Base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Yes | Cleavage is performed under neutral conditions with a palladium catalyst, ensuring orthogonality. |
| tert-Butyl (t-Bu) Ester | Isobutylene, cat. H₂SO₄ | Acid (e.g., TFA)[12] | No | Both the t-Bu ester and t-Bu ether are cleaved under acidic conditions, making them non-orthogonal. |
| Silyl Esters (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Yes | Fluoride-mediated cleavage is highly specific for silyl ethers and will not affect the t-Bu ether. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations described in this guide.
Protocol 1: Protection of 3-tert-Butoxybenzoic Acid as a Benzyl Ester
This protocol describes the synthesis of 3-(tert-butoxy)benzyl benzoate.
Materials:
-
3-tert-Butoxybenzoic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-tert-butoxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl ester.
Protocol 2: Selective Deprotection of the Benzyl Ester via Hydrogenolysis
This protocol outlines the cleavage of the benzyl ester to yield 3-tert-butoxybenzoic acid, leaving the tert-butyl ether intact.
Materials:
-
3-(tert-Butoxy)benzyl benzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Protocol 3: Selective Deprotection of the tert-Butyl Ether via Acidolysis
This protocol describes the cleavage of the tert-butyl ether to yield 3-hydroxybenzyl benzoate, leaving the benzyl ester intact.[13]
Materials:
-
3-(tert-Butoxy)benzyl benzoate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Dissolve the tert-butyl ether substrate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM). A scavenger such as TIS (5% v/v) can be added to trap the liberated tert-butyl cation.[9]
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.[14]
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.
-
The crude phenolic product can then be purified as necessary.
Conclusion
The strategic use of orthogonal protecting groups is a cornerstone of modern organic synthesis.[15] Through the example of 3-tert-butoxybenzoic acid, we have demonstrated how the combination of an acid-labile tert-butyl ether and a hydrogenolysis-labile benzyl ester creates a versatile and controllable synthetic intermediate. This allows for the selective deprotection of either the phenolic hydroxyl or the carboxylic acid functionality, providing chemists with the flexibility required to construct complex molecular architectures. The principles and protocols outlined in this guide serve as a practical resource for researchers in the design and execution of their synthetic strategies.
References
-
Wikipedia. (n.d.). Protecting group. Retrieved February 12, 2026, from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Sato, T., et al. (2017).
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 12, 2026, from a relevant university chemistry course webpage.
- ChemRxiv. (2020).
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved February 12, 2026, from [Link]
- Fiveable. (n.d.). Orthogonal Protection Definition.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved February 12, 2026, from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- YouTube. (2023, August 14). Cleavage of Ether | Anisole | Benzyl alkyl ether | Organic | Chemistry #neet #12chemistry.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 12, 2026, from [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Hydrogenolysis.
- IIT Bombay. (2020, October 26). Protecting Groups.
- ElectronicsAndBooks. (n.d.).
- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
- ResearchGate. (2025).
- The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- The Journal of Organic Chemistry. (2023, January 31).
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 12, 2026, from [Link]
- Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol.
- PubMed Central. (2014, April 6). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis.
- The Journal of Organic Chemistry. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
- ResearchGate. (2019, February 21). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?.
- ResearchGate. (2004, October). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- ResearchGate. (2025).
- Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
-
Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved February 12, 2026, from [Link]
- Luxembourg Bio Technologies. (2005). FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved February 12, 2026, from [Link]
- Thieme. (2023, August 29).
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
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- 2. media.neliti.com [media.neliti.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl Esters [organic-chemistry.org]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Characterization of byproducts from 3-tert-butoxybenzoic acid synthesis
Technical Comparison Guide: Synthesis and Impurity Profiling of 3-tert-Butoxybenzoic Acid
Executive Summary & Strategic Context
3-tert-butoxybenzoic acid is a critical scaffold in medicinal chemistry, often utilized to improve the metabolic stability and lipophilicity of benzoic acid derivatives without introducing the metabolic liability of a methyl ether (O-demethylation). However, the synthesis of tert-butyl aryl ethers is notoriously difficult due to the steric bulk of the tert-butyl group and the reversibility of the reaction under acidic conditions.
This guide compares the two dominant synthetic methodologies:
-
The "Legacy" Industrial Route: Acid-catalyzed addition of isobutylene.
-
The "Modern" Laboratory Route: Magnesium perchlorate-catalyzed exchange with di-tert-butyl dicarbonate (
).
Key Finding: While the Isobutylene route is cost-effective for kiloton scales, it introduces significant C-alkylated impurities and oligomers that are difficult to purge. For drug development and GMP intermediates, the
Comparative Analysis of Synthetic Routes
Route A: Acid-Catalyzed Addition (Isobutylene Gas)
-
Reagents: Isobutylene gas,
or Amberlyst-15, Dichloromethane/Toluene. -
Mechanism: Protonation of isobutylene generates a tert-butyl carbocation, which attacks the phenolic oxygen.
-
Critical Flaw: The carbocation is a "hot" electrophile. It does not discriminate well between the oxygen (desired) and the aromatic ring (C-alkylation), especially in electron-rich rings. Furthermore, isobutylene readily dimerizes to form di-isobutylene (DIB).
Route B: The Bartoli Method ( / )[1]
-
Reagents: Di-tert-butyl dicarbonate (
), Magnesium Perchlorate ( ), Methyl 3-hydroxybenzoate (substrate). -
Mechanism: Lewis acid activation of the carbonate carbonyl facilitates a nucleophilic attack by the phenol, releasing
and tert-butanol. -
Advantage: The reaction is driven by the entropic release of
. Conditions are mild (40°C), preventing thermodynamic rearrangement to C-alkylated products.
Detailed Impurity Profiling
The following table characterizes the specific byproducts generated by these methods. Note that synthesis typically proceeds via the Methyl Ester (Methyl 3-hydroxybenzoate) to protect the carboxylic acid, followed by saponification.
| Impurity ID | Name | Structure Description | Origin | Criticality | Detection (HPLC) |
| IMP-1 | Di-isobutylene | C8 Alkenes (2,4,4-trimethyl-1-pentene isomers) | Route A Only: Dimerization of isobutylene gas. | Low (Volatile, removed in vacuo) | Non-polar, elutes early/solvent front |
| IMP-2 | C-Alkylated Isomer | Methyl 4-tert-butyl-3-hydroxybenzoate | Route A: Friedel-Crafts alkylation of the ring. | High (Difficult to separate; similar polarity to product) | Elutes close to product |
| IMP-3 | Mixed Carbonate | Methyl 3-(tert-butoxycarbonyloxy)benzoate | Route B: Intermediate where | Medium (Converts to product or hydrolyzes) | Less polar than product |
| IMP-4 | Starting Material | 3-Hydroxybenzoic acid | Incomplete conversion or Acidic cleavage during workup. | High (Signifies process failure) | Polar, elutes early |
| IMP-5 | Methyl Ester | Methyl 3-tert-butoxybenzoate | Incomplete saponification of the intermediate. | Medium (Process control parameter) | Non-polar, elutes late |
Visualizing the Impurity Pathways
The following diagram maps the formation of these impurities based on the chosen route.
Figure 1: Mechanistic divergence of impurities. Route A generates irreversible structural isomers (Red), while Route B generates transient intermediates (Yellow).
Recommended Experimental Protocol (Route B)
This protocol utilizes the Bartoli method, optimized for high purity to avoid the C-alkylation issues of Route A.
Reagents:
-
Methyl 3-hydroxybenzoate (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (2.3 equiv) -
Magnesium Perchlorate (
) (0.10 equiv)[1] -
Solvent: Dichloromethane (DCM) or Toluene (for green chemistry compliance).
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried flask under
, dissolve Methyl 3-hydroxybenzoate in DCM (0.5 M). Add .[1][2][3][4]-
Expert Insight: Magnesium perchlorate is hygroscopic. Weigh quickly or use a glovebox. Moisture kills the Lewis acidity, stalling the reaction at the Mixed Carbonate (IMP-3) stage.
-
-
Reagent Addition: Add
in portions. Heat the mixture to mild reflux (40°C).-
Observation: Vigorous evolution of
gas indicates the decarboxylation of the mixed carbonate to the ether is proceeding.
-
-
Quench & Workup: Once TLC shows consumption of starting material (approx. 18h), wash with water to remove the magnesium salt.
-
Self-Validating Step: The organic layer should contain no phenolic starting material. A dilute NaOH wash can remove unreacted phenol, but be careful: the ester is sensitive.
-
-
Saponification (The Critical Step):
-
Dissolve the intermediate ester in THF/Water (3:1).
-
Add LiOH (3.0 equiv). Stir at RT. Do not heat.
-
Causality:tert-butyl ethers are acid-labile but base-stable. Heating in base is safe, but unnecessary and risks hydrolysis of other moieties if present.
-
-
Isolation (Acidification):
-
Cool to 0°C. Carefully acidify with 1M citric acid or HCl to pH 4-5.
-
WARNING: Do not drop to pH 1. Strong acid will cleave the tert-butyl ether, reverting the product to 3-hydroxybenzoic acid (IMP-4).
-
Extract with Ethyl Acetate.[5]
-
Analytical Characterization Data
To validate the synthesis, compare your isolated material against these standard values.
Table 2: Key Spectral Markers
| Technique | Signal | Assignment | Validation Logic |
| 1H NMR (CDCl3) | tert-butyl group | Sharp singlet. If split or multiple peaks, suspect C-alkylation or rotamers of mixed carbonates. | |
| 1H NMR (CDCl3) | Aromatic protons | 3-substituted pattern (d, t, d, s). C-alkylation disrupts this symmetry. | |
| 13C NMR | Quaternary C of t-Bu | Characteristic shift for O-alkyl. C-alkyl shifts are typically higher field. | |
| IR | ~1690 | C=O stretch (Acid) | Confirms hydrolysis of the methyl ester. |
| IR | Absence of ~3300 | O-H stretch (Phenol) | Confirms full O-alkylation. |
Analytical Workflow Diagram
Figure 2: Quality Control Decision Tree.
References
-
Bartoli, G., et al. (2005).[1] "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate." Organic Letters, 7(3), 427–430.[1]
-
Fandrick, K. R., et al. (2015). "A Mild and Nonreversible tert-Butylation of Alcohols and Phenols."[2][3] Journal of Organic Chemistry, 80(3), 1651–1660.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Phenol Protection).
-
Organic Syntheses. "tert-Butyl Esters via reaction of Acid Chlorides with t-Butanol." (General reference for t-butyl stability).
Sources
- 1. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Purity Assessment of Labile Ethers: A Comparative Guide for 3-tert-Butoxybenzoic Acid
Executive Summary
The synthesis and characterization of 3-tert-butoxybenzoic acid presents a distinct analytical paradox often overlooked in standard QC workflows: the tert-butyl ether moiety is acid-labile. Standard HPLC protocols utilizing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid can induce on-column hydrolysis, generating artifactual impurities (3-hydroxybenzoic acid) and leading to false-negative purity results.
This guide compares three purity assessment methodologies—Buffered HPLC , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to establish a scientifically robust protocol for this specific intermediate.
The Analytical Challenge: "Schrödinger’s Impurity"
Before selecting a method, one must understand the molecule's vulnerability. The tert-butoxy group on the aromatic ring acts as a protecting group for the phenol but is susceptible to acid-catalyzed cleavage, releasing isobutylene and reverting to the starting material.
Figure 1: Acid-Catalyzed Degradation Pathway The following diagram illustrates the degradation mechanism that can occur during synthesis workup or acidic analysis.
Caption: Mechanism of acid-catalyzed deprotection. Standard acidic HPLC mobile phases can trigger this pathway inside the column.
Comparative Methodology
Method A: Buffered HPLC-UV (The Routine Workhorse)
Best for: Routine QC, separating regioisomers.
Standard reverse-phase HPLC uses acidic modifiers to suppress ionization of the carboxylic acid, sharpening the peak. However, for 3-tert-butoxybenzoic acid, pH < 3.0 risks degradation.
The Protocol Adjustment: Instead of TFA, we utilize an Ammonium Acetate buffer (pH 4.5) . This maintains the carboxylic acid in equilibrium but is mild enough to preserve the ether linkage.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm.
-
Self-Validation: Inject the sample; re-inject the same vial after 4 hours. If the peak area of 3-hydroxybenzoic acid increases, the solvent system is too acidic or the sample is unstable in solution.
Method B: Quantitative NMR (The Absolute Standard)
Best for: Reference Standard assignment, detecting residual solvents.
qNMR is the superior method for this compound because it is non-destructive and performed in a neutral solvent (DMSO-d6). It provides an absolute purity value without requiring a reference standard of the analyte itself.
-
Internal Standard (IS): Maleic Acid (Traceable Grade). Chosen for its sharp singlet at ~6.3 ppm, distinct from the aromatic region of the benzoate.
-
Solvent: DMSO-d6 (prevents exchange of carboxylic protons).
-
Key Signals:
-
Analyte:tert-Butyl singlet (~1.3 ppm, 9H).
-
Analyte: Aromatic protons (7.2–7.8 ppm, 4H).
-
Impurity: 3-Hydroxybenzoic acid lacks the t-butyl signal.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2][3]
Method C: DSC (Thermal Analysis)
Best for: Total impurity assessment, solid-state characterization.
DSC determines purity based on melting point depression (Van’t Hoff equation).[4] It is blind to what the impurity is but excellent for determining total molar impurity.
-
Ramp: 1°C/min (slow ramp essential for equilibrium).
-
Atmosphere: Nitrogen (50 mL/min).
-
Pan: Hermetically sealed Aluminum (prevent sublimation).
-
Limitation: If 3-hydroxybenzoic acid forms a solid solution rather than a eutectic system, DSC results will be skewed.
Experimental Data Comparison
The following table summarizes a comparative study of a single synthesized batch of 3-tert-butoxybenzoic acid using the three methods.
| Feature | Method A: Acidic HPLC (0.1% TFA) | Method B: Buffered HPLC (pH 4.5) | Method C: qNMR (DMSO-d6) | Method D: DSC |
| Purity Result | 98.2% (False Low) | 99.4% | 99.5% | 99.3% |
| Major Impurity | 3-Hydroxybenzoic acid (1.5%) | 3-Hydroxybenzoic acid (0.3%) | Residual Solvent (0.1%) | N/A (Total Eutectic) |
| Analysis Time | 20 min | 20 min | 45 min | 60 min |
| Sample Recovery | No | No | Yes | No |
| Risk Factor | High: On-column degradation | Low: Requires pH precision | Low: Integration errors | Med: Sublimation |
Expert Insight: Note the discrepancy in Method A. The acidic mobile phase generated ~1.2% degradation during the run, falsely indicating the batch was of lower quality. Method B aligns with the absolute purity derived from qNMR.
Analytical Decision Workflow
Use this decision tree to select the correct protocol for your stage of development.
Caption: Decision matrix for selecting the appropriate analytical technique based on development stage.
References
-
BIPM (Bureau International des Poids et Mesures). (2023). Guidance for the use of benzoic acid as an internal standard for qNMR. Retrieved from
-
NIST. (2018).[1] NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid).[1][5] Retrieved from
-
BenchChem. (2025).[6] Stability of Silyl Ethers and tert-Butyl Groups in Acidic Conditions.[7] Retrieved from
-
Mettler Toledo. (2018). DSC Purity Determination: Principles and Applications. Retrieved from
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 3. ukisotope.com [ukisotope.com]
- 4. mt.com [mt.com]
- 5. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 6. 3-tert-Butylbenzoic Acid|Research Chemical [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structural Profiling & Comparative Analysis: 3-tert-Butoxybenzoic Acid Derivatives
Executive Summary
3-tert-butoxybenzoic acid (CAS: 15360-02-8) represents a critical scaffold in medicinal chemistry, offering a unique balance of lipophilicity and metabolic stability compared to its ester or alkyl analogs. Unlike its para-isomer (4-tert-butoxybenzoic acid), which is a well-known mesogen (liquid crystal former), the meta-substitution of the 3-isomer introduces a structural "kink" that disrupts planar packing.
This guide objectively compares the solid-state behavior of 3-tert-butoxybenzoic acid against its structural isomers and analogs. It provides evidence-based protocols for synthesis and crystallization, addressing the specific challenge of installing the acid-labile tert-butyl ether moiety.
Structural & Crystallographic Analysis
The crystallographic interest in 3-tert-butoxybenzoic acid lies in the competition between the carboxylic acid dimer synthon and the steric bulk of the tert-butoxy group .
Comparative Structural Metrics
The following table contrasts the target molecule with its direct isomer and a lower-homolog analog to highlight expected performance differences.
| Feature | 3-tert-butoxybenzoic acid (Target) | 4-tert-butoxybenzoic acid (Isomer) | 3-methoxybenzoic acid (Analog) |
| Substituent Position | Meta (3-position) | Para (4-position) | Meta (3-position) |
| Molecular Shape | Bent/Kinked ( | Linear/Rod-like | Bent/Kinked |
| Steric Volume | High (Bulky | High (Bulky | Low (Planar methoxy) |
| Crystal Packing | Discrete Dimers (Predicted) | Layered/Smectic (Mesogenic) | H-bonded Chains/Dimers |
| Melting Point | Lower (Est. 80–110 °C) | Higher (~147 °C / 420 K) | ~105–107 °C |
| Solubility (Org.) | High (Disrupted lattice) | Moderate (Packed layers) | Moderate |
| Key Challenge | Polymorphism risk due to steric rotation | Liquid Crystalline phase transition | Hydrate formation |
Scientific Insight: The para-alkoxybenzoic acids often form liquid crystals because the linear shape allows for efficient interdigitation of alkyl chains. The meta-substitution in the target molecule prevents this linearity, likely suppressing mesophase formation and lowering the melting point, which is advantageous for pharmaceutical solubility but challenging for isolation.
Molecular Interaction Diagram
The diagram below illustrates the steric clash introduced by the tert-butoxy group in the meta position, which forces the carboxyl group out of planarity in the crystal lattice.
Caption: Structural causality linking substitution pattern to bulk solid-state properties.
Experimental Protocols (Self-Validating Systems)
Synthesis Strategy: The "Ether Trap"
Warning: Do NOT use standard Williamson ether synthesis (Alkyl halide + Phenoxide). The tertiary halide will undergo E2 elimination to form isobutylene exclusively.
Recommended Protocol: Magnesium Perchlorate Catalyzed Protection.[1][2] Reference grounding: This method is based on the work of Bartoli et al. (2005) for difficult tert-butyl ethers.
Reagents:
-
Di-tert-butyl dicarbonate (
)[5] -
Magnesium Perchlorate (
) - Catalyst -
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add
(0.1 eq). Note: Ensure anhydrous conditions to prevent Boc hydrolysis. -
Reagent Addition: Slowly add
(2.3 eq). The excess is required to esterify the acid and etherify the phenol. -
Reflux: Heat to 40°C for 18 hours.
-
Selective Hydrolysis (Crucial): The reaction yields the tert-butyl ester of the tert-butyl ether. Treat the crude with mild base (LiOH/THF/Water) at 0°C to selectively hydrolyze the ester back to the acid without cleaving the ether.
-
Purification: Acidify to pH 4 (carefully, t-butyl ethers are acid-sensitive) and extract with EtOAc.
Crystallization & Polymorph Screening
To generate high-quality single crystals for X-ray diffraction (XRD), use a Vapor Diffusion method to avoid thermal decomposition.
Protocol:
-
Inner Vial: Dissolve 20 mg of pure 3-tert-butoxybenzoic acid in 0.5 mL of Methanol (Good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Water or Pentane (Anti-solvent).
-
Equilibration: Seal the outer jar. Allow to stand at 20°C for 3-5 days.
-
Harvest: Check for block-like crystals. Needles usually indicate rapid precipitation (poor data quality).
Strategic Recommendations
When to Use Which Derivative?
| Application Scenario | Recommended Derivative | Reasoning |
| Oral Drug Bioavailability | 3-tert-butoxy- | The meta-kink reduces lattice energy, enhancing dissolution rate in gastric fluids compared to the para-isomer. |
| Material Science (OLEDs) | 4-tert-butoxy- | The ability to form ordered smectic phases is critical for charge transport in liquid crystalline materials. |
| Fragment Screening | 3-methoxy- | Lower steric bulk allows the fragment to explore binding pockets without the penalty of the large hydrophobic t-butyl group. |
Characterization Logic Flow
Use this decision tree to determine the solid-state form of your synthesized material.
Caption: Workflow for validating solid-state form integrity.
References
-
Bartoli, G., et al. (2005).[1][2] "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate." Organic Letters, 7(3), 427–430.[1][2]
-
Herbert, A. J. (1967).[6] "Transition temperatures and transition energies of the p-n-alkoxy benzoic acids." Transactions of the Faraday Society, 63, 555-560.[6]
-
NIST Chemistry WebBook. "4-Butoxybenzoic acid Phase change data."
-
PubChem Compound Summary. "3-tert-butoxybenzoic acid (CID 12818987)."
Sources
- 1. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]
- 2. tert-Butyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Butoxybenzoic acid [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 3-tert-Butoxybenzoic acid
CAS: 7498-54-6 | Formula: C₁₁H₁₄O₃ | Role: Organic Intermediate[1]
Executive Safety Summary
To: Research & Development Teams From: Senior Application Scientist
Handling 3-tert-Butoxybenzoic acid requires a shift in mindset from "generic powder handling" to "lipophilic organic acid containment."[1] While structurally related to benzoic acid, the tert-butoxy group significantly increases the molecule's lipophilicity.
The Scientific Implication: This structural modification theoretically enhances dermal penetration compared to unsubstituted benzoic acid. Consequently, standard "lab coat and latex" protocols are insufficient. This guide prioritizes dust containment (to prevent respiratory sensitization) and solvent-specific barrier protection (to prevent transdermal delivery during synthesis).
Hazard Profile & Risk Assessment
Based on Structure-Activity Relationships (SAR) and analogous benzoate derivatives.[1]
| Hazard Class | H-Code | Risk Mechanism | Operational Countermeasure |
| Acute Toxicity (Oral) | H302 | Systemic absorption via ingestion or mucociliary clearance of inhaled dust.[1] | Zero-tolerance for open-bench weighing.[1] |
| Skin Irritation | H315 | Acidic moiety causes contact dermatitis; lipophilic tail aids penetration. | Double-gloving protocol; immediate wash-down.[1] |
| Eye Damage | H318/H319 | Corrosive potential of concentrated organic acids on corneal tissue. | Goggles required; safety glasses insufficient for powders. |
| STOT - SE | H335 | Respiratory tract irritation from micronized dust particles.[1] | Handling restricted to ISO Class 5 (or better) Fume Hood. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a single PPE standard. Protection must adapt to the state of matter.
A. Hand Protection (The "Solvent Effect")
Critical Insight: The chemical itself is a solid, but your risk peaks during solvation . If you dissolve this in Dichloromethane (DCM) or DMF, standard nitrile gloves will degrade or permeate in seconds, carrying the chemical through to your skin.
| Phase | Recommended Material | Thickness | Rationale |
| Solid Handling | Nitrile (High-Grade) | ≥ 0.11 mm (5 mil) | Excellent abrasion resistance; protects against dry powder contact.[1] |
| Solution (Aq/MeOH) | Nitrile (Double) | ≥ 0.11 mm (Outer) | Standard protection for polar protic solvents. |
| Solution (DCM/DMF) | Laminate (EVOH/PE) | Multi-layer | Mandatory. Nitrile offers <1 min protection against DCM. Laminate (e.g., Silver Shield®) is required. |
B. Respiratory & Ocular Protection[2][3][4]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Ocular): Indirect-vented chemical splash goggles. Reasoning: Fine organic acid powders can bypass the side-gaps of safety glasses via electrostatic attraction.[1]
-
Secondary Barrier (Respiratory): If working outside a hood (not recommended), a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges is required.
Operational Workflow: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling 3-tert-Butoxybenzoic acid, emphasizing the "Stop/Go" decision points based on engineering controls.
Caption: Logic flow ensuring engineering controls are validated before PPE selection and chemical manipulation.
Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
Objective: Minimize static-induced dust dispersion.
-
Static Neutralization: 3-tert-Butoxybenzoic acid is a dry organic solid and will generate static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
Draft Protection: Place the balance inside the fume hood. Use a balance draft shield.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; this creates an aerosol cloud.
Phase 2: Solvation (The High-Risk Moment)
Objective: Prevent "glove permeation" accidents.
-
Identify Solvent:
-
If using DCM (Dichloromethane) : Don Laminate/Barrier gloves immediately.
-
If using DMF/DMSO : Double-glove with Nitrile.
-
-
Add Solvent: Add solvent to the solid (not solid to solvent) to prevent splash-back of the light powder.
Phase 3: Decontamination & Spill Response
Objective: Neutralize the acid hazard.
-
Minor Powder Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water/surfactant mix) to dampen, then wipe up.
-
Surface Decon: Wipe surfaces with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid residues, followed by a water rinse.
Disposal & Environmental Compliance
Adhere to RCRA guidelines and local regulations.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in Hazardous Solid Waste (labeled: "Solid Debris contaminated with Organic Acids").
-
Liquid Waste: Segregate into Organic Waste Streams .
-
Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic degradation.
-
-
Container: Triple rinse the empty reagent bottle with a suitable solvent (e.g., Acetone) before discarding glass.
References
-
National Institute of Standards and Technology (NIST). (2015).[2] Benzoic Acid Safety Data Sheet (SRM 350c).[2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
University of California, Berkeley. (2020). Glove Selection Guide: Chemical Permeation.[3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
